2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve:
Esterification: The reaction between 4-methylphenyl acetic acid and 4-hydroxybenzoic acid in the presence of a dehydrating agent such as sulfuric acid to form an ester intermediate.
Amidation: The ester intermediate is then reacted with 5-aminopentanoic acid under controlled conditions to form the amide linkage.
Acylation: The final step involves the acylation of the amide intermediate with 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in different biochemical pathways, contributing to its versatility.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl benzoate
- 4-[(5-{[1-(4-Methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoic acid
- 2-(4-Methoxyphenyl)-2-oxoethyl 4-[(5-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate
Uniqueness
The uniqueness of 2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C31H31NO8 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-[[5-[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy-5-oxopentanoyl]amino]benzoate |
InChI |
InChI=1S/C31H31NO8/c1-20-7-9-22(10-8-20)27(33)19-39-31(37)24-11-15-25(16-12-24)32-28(34)5-4-6-29(35)40-21(2)30(36)23-13-17-26(38-3)18-14-23/h7-18,21H,4-6,19H2,1-3H3,(H,32,34) |
InChI Key |
RSRZYBVFZAECPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OC(C)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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